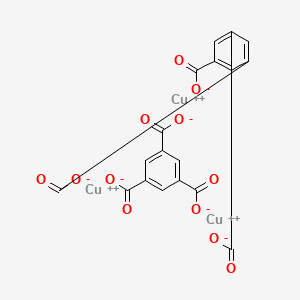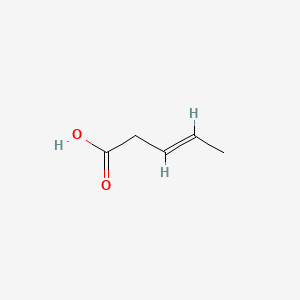
3-Pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a five-carbon chain with one double bond located at the third carbon atom from the carboxyl group. This compound is not commonly found in biological lipids but has significant applications in various scientific fields.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Pentenoic acid are not fully understood due to limited research. As a fatty acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be influenced by the presence of the double bond in its structure .
Molecular Mechanism
As a fatty acid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a fatty acid, it may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
As a fatty acid, it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through several methods, including the oxidation of alkenes and the hydrolysis of esters. One common synthetic route involves the oxidation of 3-pentene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of pentene in the presence of a suitable catalyst, such as palladium or platinum. This method allows for large-scale production with high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and ozone (O3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Substitution: Substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pent-3-en-1,2,3-tricarboxylic acid.
Reduction: Reduction of this compound can produce pent-3-en-1-ol.
Substitution: Substitution reactions can yield amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pentenoic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study lipid metabolism and the role of unsaturated fatty acids in cellular processes. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-pentenoic acid exerts its effects involves its interaction with molecular targets and pathways in biological systems. It can act as a signaling molecule, influencing various cellular processes such as gene expression, enzyme activity, and membrane fluidity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Pentenoic acid (pent-2-enoic acid)
4-Pentenoic acid (pent-4-enoic acid)
Propriétés
Numéro CAS |
5204-64-8 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
Clé InChI |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
SMILES canonique |
CC=CCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


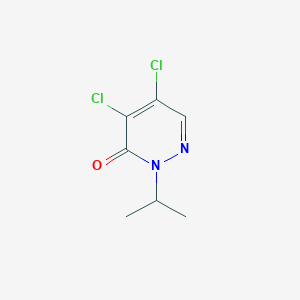

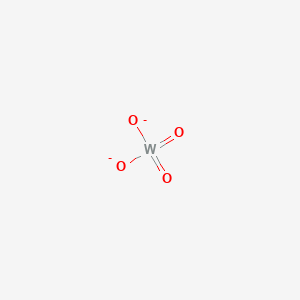
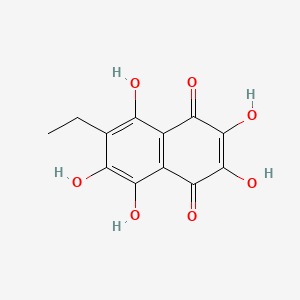
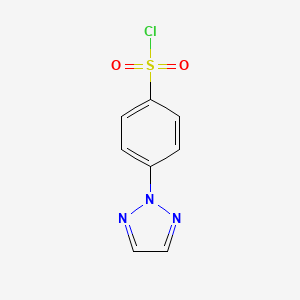



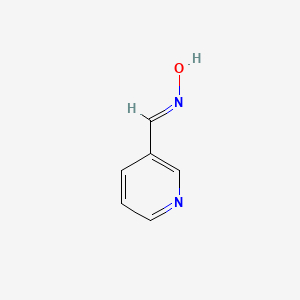
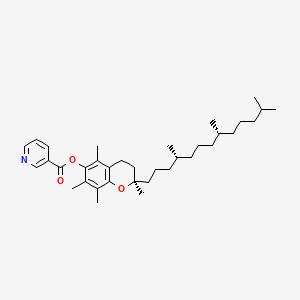
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)
